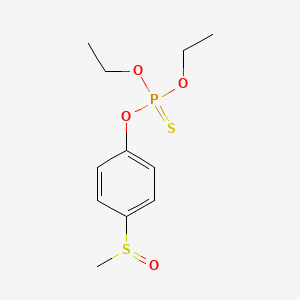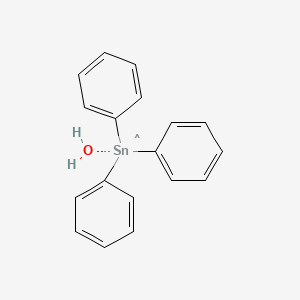
非索拉明
描述
Fexaramine 是一种研究型化合物,可作为法尼醇 X 受体 (FXR) 的激动剂,FXR 是一种胆汁酸激活的核受体。 FXR 控制胆汁酸的合成、结合和转运,以及肝脏和肠道中脂质代谢的作用 。 Fexaramine 已显示出在调节胆汁酸合成和维持葡萄糖和脂质稳态方面很有希望 .
科学研究应用
Fexaramine 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它被用作模型化合物,用于研究 FXR 激动剂对各种生化途径的影响 。 在生物学领域,Fexaramine 已被证明可以促进动物模型中脂肪组织褐变,并减少肥胖和胰岛素抵抗 。 在医学领域,它正在被研究作为肥胖和 2 型糖尿病等代谢疾病的潜在治疗方法 。 此外,Fexaramine 在研究肠道微生物群及其在肠道炎症中的作用方面也有应用 .
作用机制
Fexaramine 通过充当法尼醇 X 受体 (FXR) 的激动剂来发挥其作用。 当 Fexaramine 与 FXR 结合时,它会激活受体,从而导致胆汁酸合成、脂质代谢和葡萄糖稳态的调节 。 所涉及的分子靶点和途径包括成纤维细胞生长因子 15 (FGF15) 的激活和胆汁酸转运蛋白的调节 。 Fexaramine 对肠道 FXR 受体的选择性作用使其成为治疗代谢疾病的有希望的候选者 .
生化分析
Biochemical Properties
Fexaramine interacts with the farnesoid X receptor (FXR), a nuclear receptor that controls bile acid synthesis, conjugation, and transport . When Fexaramine binds to FXR, it activates the receptor, leading to the regulation of various metabolic processes. Fexaramine has been shown to stimulate the production of fibroblast growth factor 15 (FGF15) in the intestines, which plays a role in metabolic improvements . The interaction between Fexaramine and FXR is highly specific, with Fexaramine exhibiting a much higher affinity for FXR compared to natural bile acids .
Cellular Effects
Fexaramine has significant effects on various types of cells and cellular processes. In the intestines, Fexaramine activates FXR, leading to the production of FGF15, which in turn influences metabolic processes such as glucose and lipid metabolism . Fexaramine has been shown to promote adipose tissue browning and reduce obesity and insulin resistance in mice . Additionally, Fexaramine influences cell signaling pathways, gene expression, and cellular metabolism by activating FXR and its downstream targets .
Molecular Mechanism
The molecular mechanism of Fexaramine involves its binding to the farnesoid X receptor (FXR). Upon binding, Fexaramine activates FXR, which then regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . Fexaramine’s activation of FXR leads to the production of FGF15 in the intestines, which further modulates metabolic processes . The binding interaction between Fexaramine and FXR is highly specific, with Fexaramine exhibiting a much higher affinity for FXR compared to natural bile acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fexaramine have been observed over time. Fexaramine has been shown to be stable and effective in promoting metabolic improvements in mice over a period of five weeks . During this time, Fexaramine treatment resulted in reduced fat mass and improved glucose homeostasis . The long-term effects of Fexaramine on cellular function have also been studied, with results indicating sustained metabolic benefits without significant degradation of the compound .
Dosage Effects in Animal Models
The effects of Fexaramine vary with different dosages in animal models. In mice, Fexaramine has been shown to stop weight gain and burn fat without typical side effects associated with diet pills . Higher doses of Fexaramine have been associated with greater metabolic improvements, including increased glucose and insulin tolerance and promotion of adipose tissue browning .
Metabolic Pathways
Fexaramine is involved in several metabolic pathways, primarily through its activation of the farnesoid X receptor (FXR). FXR regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . Fexaramine’s activation of FXR leads to the production of FGF15, which further modulates these metabolic processes . Additionally, Fexaramine has been shown to improve lipid profiles and increase energy expenditure in adipose tissues .
Transport and Distribution
Fexaramine is primarily absorbed in the intestines and does not enter the bloodstream, which minimizes potential side effects . The compound interacts with transporters and binding proteins in the intestines, such as organic solute transporter alpha (Ostα) and beta (Ostβ), to facilitate its transport and distribution within the intestinal tissues . This localized action of Fexaramine in the intestines is crucial for its metabolic effects without systemic exposure .
Subcellular Localization
The subcellular localization of Fexaramine is primarily within the intestinal cells, where it activates the farnesoid X receptor (FXR) and induces the production of fibroblast growth factor 15 (FGF15) . Fexaramine’s activity is largely restricted to the intestines, which helps to avoid systemic side effects and target specific metabolic pathways . The compound’s localization within the intestinal cells is facilitated by its interaction with specific transporters and binding proteins .
准备方法
Fexaramine 是通过一系列涉及特定试剂和条件的化学反应合成的。
化学反应分析
Fexaramine 会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 。 例如,Fexaramine 的氧化会导致氧化衍生物的形成,而还原可以产生该化合物的还原形式 .
相似化合物的比较
属性
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQTUNDJHLEFEQ-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870369 | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574013-66-4 | |
| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexaramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fexaramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEXARAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)
![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)

![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)


